REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[C:8](I)[CH:7]=[CH:6][C:5]=1[O:11][CH:12]([CH3:14])[CH3:13])[CH3:2].[Li]CCCC.[B:20](OC(C)C)([O:25]C(C)C)[O:21]C(C)C>C1COCC1>[CH2:1]([O:3][C:4]1[CH:9]=[C:8]([B:20]([OH:25])[OH:21])[CH:7]=[CH:6][C:5]=1[O:11][CH:12]([CH3:14])[CH3:13])[CH3:2]
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Name
|
|
Quantity
|
2.39 g
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Type
|
reactant
|
Smiles
|
C(C)OC1=C(C=CC(=C1)I)OC(C)C
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Name
|
|
Quantity
|
6.83 mL
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Type
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reactant
|
Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
25 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
4.95 mL
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Type
|
reactant
|
Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at −78° C. for 20 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The mixture was stirred at −78° C. for 3.0 h
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Duration
|
3 h
|
Type
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TEMPERATURE
|
Details
|
warmed up to rt over 1.0 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
It was quenched by addition of 5% citric acid (20 mL)
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Type
|
EXTRACTION
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Details
|
After extraction with EtOAc
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Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by chromatography
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C=CC1OC(C)C)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 68.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |